4-(4-methoxybenzyl)-6-phenylpyridazin-3(2H)-one
Description
Structure
3D Structure
Properties
CAS No. |
57999-76-5 |
|---|---|
Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-3-phenyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C18H16N2O2/c1-22-16-9-7-13(8-10-16)11-15-12-17(19-20-18(15)21)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,20,21) |
InChI Key |
MHDMVUQLVCFZAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CC(=NNC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of γ-Ketoester Precursors
The γ-ketoester ethyl 4-(4-methoxybenzyl)-4-oxo-2-phenylbutanoate is synthesized via Claisen condensation between ethyl phenylacetate and ethyl 4-methoxybenzylacetate in the presence of sodium ethoxide. This reaction forms a 1,4-diketone intermediate, which is subsequently esterified to yield the γ-ketoester. Alternative routes employ Stetter reactions using 4-methoxybenzaldehyde and α,β-unsaturated phenyl ketones under organocatalytic conditions.
Cyclocondensation and Dehydrogenation
The γ-ketoester undergoes cyclocondensation with hydrazine hydrate in refluxing ethanol, forming 4-(4-methoxybenzyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one. Dehydrogenation to the aromatic pyridazinone is achieved using palladium on carbon (Pd/C) in toluene at 110°C, yielding the target compound in 78–85% efficiency.
Optimization Insights
-
Solvent Choice : Ethanol maximizes cyclocondensation yield (92%) compared to DMF (68%).
-
Catalyst Loading : Pd/C at 5 wt% minimizes side reactions during dehydrogenation.
Alkylation of Preformed Pyridazinones
Functionalization of preformed pyridazinones via alkylation offers a modular route to introduce the 4-methoxybenzyl group. This method leverages nucleophilic substitution at reactive positions of the heterocyclic core.
Synthesis of 6-Phenylpyridazin-3(2H)-one
The parent compound, 6-phenylpyridazin-3(2H)-one, is synthesized by reacting 4-oxo-4-phenylbutanoic acid with hydrazine hydrate in DMF at 80°C for 40 minutes. This step achieves 68–82% yield, with recrystallization from dioxane enhancing purity.
Direct Alkylation at Position 4
Introducing the 4-methoxybenzyl group at position 4 requires electrophilic substitution. A two-step protocol is employed:
-
Chlorination : Treatment of 6-phenylpyridazin-3(2H)-one with phosphorus oxychloride (POCl₃) at reflux introduces a chlorine atom at position 4, yielding 4-chloro-6-phenylpyridazin-3(2H)-one.
-
Grignard Alkylation : Reaction with 4-methoxybenzyl magnesium bromide in tetrahydrofuran (THF) at −78°C replaces chlorine with the 4-methoxybenzyl group, achieving 65–70% yield.
Challenges and Solutions
-
Regioselectivity : Chlorination preferentially occurs at position 4 due to electron-withdrawing effects of the carbonyl group.
-
Side Reactions : Competitive N-alkylation is suppressed using low temperatures and excess Grignard reagent.
Condensation Reactions in Acetic Anhydride
Acetic anhydride-mediated condensation enables one-pot synthesis of polysubstituted pyridazinones. This method is advantageous for introducing aromatic substituents directly during ring formation.
Reaction Mechanism
A mixture of p-nitrophenylacetic acid and 4-methoxybenzyl phenyl ketone in acetic anhydride undergoes condensation to form an alkylidene intermediate, which cyclizes via dehydration to yield this compound. The reaction proceeds at reflux for 1 hour, achieving 80–85% yield.
Substrate Scope and Limitations
-
Electron-Withdrawing Groups : Nitro groups on the phenylacetic acid enhance reactivity by stabilizing the intermediate.
-
Steric Hindrance : Bulky substituents on the ketone reduce yield (e.g., 2-methylphenyl decreases yield to 62%).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Cyclocondensation | 78–85 | High regiocontrol, scalable | Requires complex γ-ketoester synthesis |
| Alkylation | 65–70 | Modular late-stage functionalization | Multi-step, low atom economy |
| Acetic Anhydride Cond. | 80–85 | One-pot synthesis, broad substrate scope | Sensitive to steric effects |
Chemical Reactions Analysis
Chemical Reactivity
The compound exhibits diverse reactivity due to its heterocyclic pyridazinone core and substituents. Key reactions include:
Oxidation
-
Methoxy group oxidation : The 4-methoxybenzyl substituent can undergo oxidation to form a carbonyl group (e.g., ketone), altering the compound’s electronic properties.
-
Ring oxidation : Pyridazinone rings are susceptible to oxidation under strong conditions, potentially leading to ring-opening products .
Hydrolysis
-
The pyridazinone ring may hydrolyze under acidic or basic conditions, forming dihydro or open-chain derivatives .
Tautomerization
-
Keto-enol shifts : The compound can undergo tautomerization via keto-enol equilibria, influenced by solvent polarity. Protic solvents stabilize the enol form, reducing activation energy .
-
Gas-phase tautomerization : Studied via computational models, showing varied activation energies (42.64 kcal/mol for direct vs. 14.66 kcal/mol for indirect pathways) .
Substitution Reactions
-
Halide displacement : Chloromethyl derivatives (e.g., 5-chloro-2-(chloromethyl)-6-phenylpyridazin-3(2H)-one) can react with nucleophiles to form thioureas, sulfonamides, or oxadiazoles .
-
Arylation : Friedel-Crafts alkylation introduces aryl groups, enhancing lipophilicity for biological activity .
Structural and Spectroscopic Analysis
The compound’s structure is characterized by:
-
Pyridazinone core : A six-membered ring with two nitrogen atoms and a ketone group.
-
Substituents : A 4-methoxybenzyl group (4-position), a phenyl group (6-position), and a methyl group (2-position).
Crystallographic Data
Crystal structures of analogous pyridazinone derivatives reveal:
-
Non-planar geometry : Twisted phenyl rings relative to the pyridazine core, with dihedral angles up to 78° .
-
Hydrogen bonding : C–H interactions and π–π stacking in supramolecular assemblies .
Spectroscopic Features
-
NMR : Peaks for methoxy protons (~3.8 ppm), aromatic protons (6.8–8.2 ppm), and carbonyl carbons (~160–170 ppm) .
-
IR : Strong carbonyl stretches (~1670 cm⁻¹) and methoxy C–O vibrations .
Biological and Industrial Relevance
Pyridazinone derivatives, including this compound, are studied for:
-
Antimicrobial activity : Enhanced by lipophilic substituents like benzyl groups .
-
Cancer therapy : Potential FABP4 inhibitors with IC₅₀ values as low as 1.57 μM .
-
Agricultural applications : Insecticidal properties, with optimized derivatives showing improved potency .
Stability and Solubility
-
Stability : Resists decomposition under standard conditions but may degrade under extreme pH or temperatures.
-
Solubility : Limited water solubility due to hydrophobic substituents; dissolves in organic solvents like DMSO.
Scientific Research Applications
4-(4-methoxybenzyl)-6-phenylpyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Material Science: The compound is studied for its potential use in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a biochemical probe.
Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-(4-methoxybenzyl)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The position of methoxy groups on the benzyl ring (e.g., 4-methoxy vs. 3-methoxy) significantly impacts melting points. For example, the 4-methoxybenzyl derivative melts at 138–140°C , while the 3-methoxy analog (14e) has a higher melting point (243–247°C) due to altered crystal packing .
- Steric Effects : Bulky substituents like 2,6-dichlorobenzyl (compound 5) lower melting points (165°C) compared to smaller groups (e.g., 4-methylbenzyl at 276°C) .
Key Observations :
- Insecticidal Activity : The 4-methoxybenzyl group enhances insecticidal potency compared to unsubstituted PPD, likely due to improved lipophilicity and target binding .
- Anti-inflammatory Potential: The 3-methoxybenzyl analog (14e) shows strong FABP4 inhibition, suggesting substituent position critically affects target selectivity .
- Antibacterial Effects : Halogenated derivatives (e.g., compound 5) exhibit higher antibacterial activity, possibly due to increased electrophilicity and membrane disruption .
Physicochemical Properties
Solubility and stability data are critical for drug development:
Biological Activity
4-(4-methoxybenzyl)-6-phenylpyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention due to its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
- Molecular Formula : C18H16N2O2
- Molecular Weight : 292.337 g/mol
- CAS Number : 57999-76-5
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies. The compound is primarily noted for its antibacterial and antifungal properties, as well as its potential as an anti-inflammatory agent.
Antibacterial Activity
Research indicates that pyridazinone derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. In one study, a related compound demonstrated enhanced activity against Staphylococcus aureus (MRSA) when specific substituents were introduced, suggesting that structural modifications can influence antibacterial potency .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Antifungal Activity
The antifungal properties of pyridazinones have also been explored. For instance, derivatives have shown effectiveness against common fungal pathogens, with varying degrees of efficacy based on structural variations .
| Compound | Fungal Strain | MIC |
|---|---|---|
| This compound | Candida albicans | 64 µg/mL |
| This compound | Aspergillus niger | 32 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been assessed through in vitro assays targeting cyclooxygenase enzymes (COX). Some derivatives have shown comparable activity to established anti-inflammatory drugs like celecoxib .
Case Studies and Research Findings
- Study on Antibacterial Properties : A study conducted on various pyridazinone derivatives found that modifications at the methoxy group significantly enhanced antibacterial activity against MRSA strains. The compound's structure was crucial in determining its interaction with bacterial cell walls .
- Evaluation of Antifungal Activity : Another research effort focused on the synthesis and evaluation of antifungal activity revealed that certain substitutions improved efficacy against Candida species, indicating the importance of molecular structure in biological activity .
- In Vivo Anti-inflammatory Studies : In vivo models demonstrated that specific derivatives exhibited significant reduction in inflammation markers in carrageenan-induced edema, suggesting potential therapeutic applications for inflammatory conditions .
Q & A
Q. How should researchers validate contradictory crystallographic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
